(10R,11S)-Juvenile hormone I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

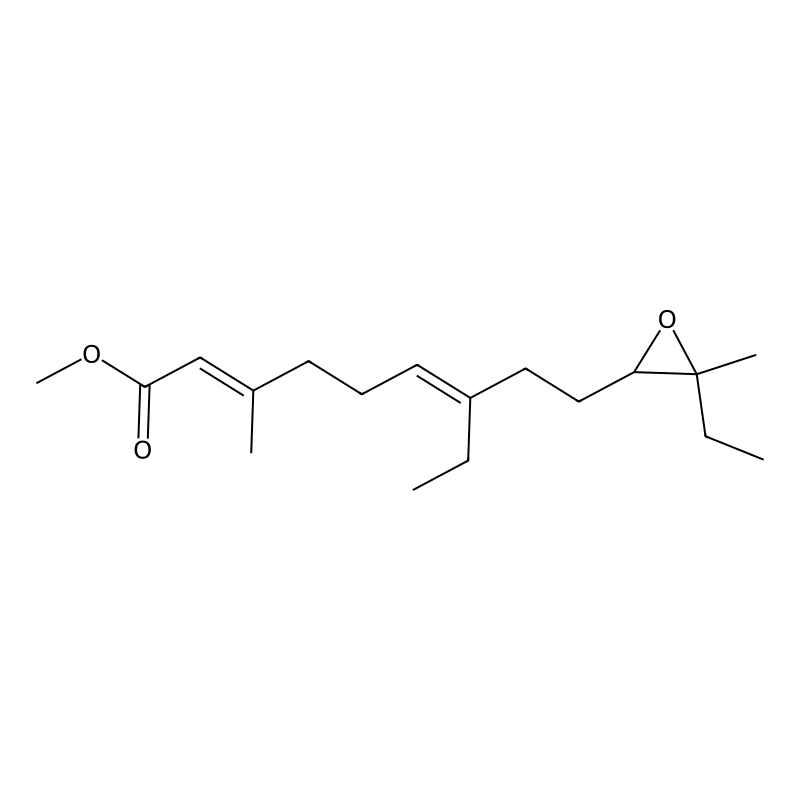

(10R,11S)-Juvenile hormone I is a specific form of juvenile hormone, a class of acyclic sesquiterpenoids that play crucial roles in regulating insect development, reproduction, and metabolism. Juvenile hormones are synthesized primarily in the corpora allata of insects and are vital for maintaining larval characteristics during development. The structure of juvenile hormone I includes an α,β-unsaturated methyl ester and an epoxide group, which are essential for its biological activity. This compound is particularly important in controlling processes such as molting and metamorphosis in insects, influencing both physiological and behavioral aspects of their life cycle .

- Biosynthesis: Juvenile hormone I is synthesized via the mevalonate pathway, starting from acetyl-CoA. Key enzymes involved in its synthesis include farnesyl diphosphate synthase and juvenile hormone acid methyltransferase. The conversion of farnesoic acid to juvenile hormone I involves multiple enzymatic steps where farnesyl diphosphate acts as a precursor .

- Degradation: The degradation of juvenile hormone I occurs through hydrolysis by juvenile hormone esterase, which cleaves the methyl ester to yield juvenile hormone acid. This process is critical for regulating the levels of juvenile hormones in the insect hemolymph and ensuring proper developmental transitions .

Juvenile hormone I exhibits several biological activities:

- Development Regulation: It maintains larval characteristics and prevents premature metamorphosis by inhibiting the action of molting hormones like ecdysteroids. High levels of juvenile hormone I promote larval stages, while a decline triggers pupation .

- Reproductive Functions: In adult insects, juvenile hormone I influences reproductive behaviors and processes, including ovary development and egg production. It modulates the activity of reproductive hormones and can affect mating behaviors .

The synthesis of juvenile hormone I can be achieved through various methods:

- Natural Extraction: Juvenile hormones can be extracted from insect tissues, particularly from the corpora allata where they are synthesized.

- Chemical Synthesis: Synthetic approaches involve multi-step organic synthesis techniques that construct the complex structure of juvenile hormone I from simpler precursors. These methods often utilize specific reagents and catalysts to facilitate the formation of the epoxide and ester functional groups essential for activity .

Juvenile hormone I has several applications:

- Agricultural Insect Control: As a key regulator of insect development, synthetic analogs of juvenile hormones are used as insecticides to disrupt growth and reproduction in pest species.

- Research Tool: It serves as a valuable tool in entomological research to study hormonal regulation in insects, providing insights into developmental biology and potential pest management strategies .

Studies on interactions involving juvenile hormone I focus on its binding with specific receptors and enzymes:

- Receptor Interactions: Juvenile hormone receptors have been identified that mediate the effects of this hormone on target tissues. These receptors are involved in signaling pathways that regulate gene expression related to growth and development.

- Enzyme Interactions: Interaction studies have shown how juvenile hormone esterase can hydrolyze juvenile hormones, impacting their physiological availability and activity within the insect body .

Juvenile hormone I is part of a broader class of juvenile hormones. Similar compounds include:

- Juvenile Hormone II

- Juvenile Hormone III

- 4-Methyl Juvenile Hormone I

- Juvenile Hormone III Bisepoxide

Comparison TableCompound Structural Features Unique Properties Juvenile Hormone I α,β-unsaturated methyl ester, epoxide Key role in maintaining larval characteristics Juvenile Hormone II Similar structure but different methyl group Less active in promoting larval retention Juvenile Hormone III Contains additional functional groups More potent in triggering metamorphosis 4-Methyl Juvenile Hormone I Methyl group at position 4 Alters developmental timing compared to JH I Juvenile Hormone III Bisepoxide Bisepoxide structure Involved in specific signaling pathways during development

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Juvenile Hormone I | α,β-unsaturated methyl ester, epoxide | Key role in maintaining larval characteristics |

| Juvenile Hormone II | Similar structure but different methyl group | Less active in promoting larval retention |

| Juvenile Hormone III | Contains additional functional groups | More potent in triggering metamorphosis |

| 4-Methyl Juvenile Hormone I | Methyl group at position 4 | Alters developmental timing compared to JH I |

| Juvenile Hormone III Bisepoxide | Bisepoxide structure | Involved in specific signaling pathways during development |

Juvenile hormone I is unique due to its specific stereochemistry (10R,11S) which influences its biological activity more effectively than some analogs that may not maintain larval characteristics as robustly. This specificity makes it a critical compound for understanding hormonal regulation in insects .

Molecular Formula and Weight

JH I has the molecular formula C₁₈H₃₀O₃ and a molecular weight of 294.43 g/mol. The structure comprises a 17-carbon backbone with two double bonds (2E,6E configuration), an epoxide group at positions 10 and 11, and a methyl ester at the terminal carboxyl group.

Stereochemistry

The 10R,11S epoxide configuration is critical for biological activity. This stereochemistry arises during biosynthesis, where specific cytochrome P450 enzymes epoxidize the precursor methyl farnesoate. The (10R,11S) isomer exhibits greater stability and receptor-binding affinity compared to other stereoisomers.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.95 g/cm³ | |

| Boiling Point | 379.2°C at 760 mmHg | |

| Flash Point | 159.3°C | |

| LogP (Octanol-Water) | 4.57 |

The compound’s lipophilicity facilitates its transport through insect hemolymph and cellular membranes.

Spectral Characteristics

- Nuclear Magnetic Resonance (NMR): JH I exhibits distinct signals for the epoxide protons (δ 3.1–3.3 ppm) and methyl ester (δ 3.65 ppm).

- Mass Spectrometry (MS): Fragmentation patterns include m/z 294.4 ([M+H]⁺) and characteristic ions at m/z 135 (epoxide ring).

- Infrared (IR): Strong absorption bands at 1,740 cm⁻¹ (ester C=O) and 1,250 cm⁻¹ (epoxide C-O).